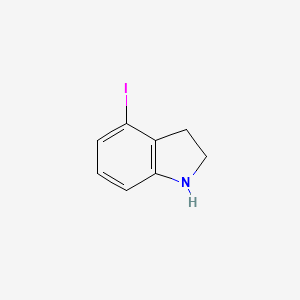

4-Iodo-2,3-dihydro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRWMYXARVZGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585693 | |

| Record name | 4-Iodo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-03-2 | |

| Record name | 4-Iodo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Iodo-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 4-Iodo-2,3-dihydro-1H-indole, also known as 4-iodoindoline. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, offering a scaffold for the development of novel therapeutics and functional materials.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈IN | [2] |

| Molecular Weight | 245.06 g/mol | [2] |

| CAS Number | 939759-03-2 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-iodoindoline | [2] |

| Physical State | Yellow liquid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Temperature | 0-8°C | [1] |

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 244.97015 Da | [2] |

| Monoisotopic Mass | 244.97015 Da | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-iodoindoles can be achieved through various methods. A common approach involves the regioselective iodination of an indole precursor. While a specific protocol for the direct synthesis of this compound is not extensively detailed in publicly available literature, a general and robust method for the preparation of 4-iodoindoles from N-protected indoles can be adapted. This involves a two-step process of mercuration followed by iodination.

Experimental Protocol: Synthesis of 4-Iodoindoles via Mercuration and Iodination

This protocol is adapted from a general method for the synthesis of 4-iodoindoles and may require optimization for the specific synthesis of this compound.

Step 1: Mercuration of N-p-toluenesulfonyl indole

-

An N-p-toluenesulfonyl indole derivative is stirred in glacial acetic acid at ambient temperature.

-

Mercury(II) acetate (1.1 equivalents) is added to the solution, followed by a catalytic amount of perchloric acid (70%).

-

The reaction mixture is stirred for an extended period (e.g., 48 hours), during which the 4-(acetoxymercurio) derivative precipitates.

-

The reaction mixture is then poured into a saturated sodium chloride solution with stirring.

-

Stirring is continued for approximately 15 minutes to facilitate the exchange to the chloromercurio derivative.

-

The solid material is isolated by filtration, washed thoroughly with water, and dried under a vacuum.

Step 2: Iodination of the Organomercury Intermediate

-

The dried organomercury compound is suspended in a dry solvent such as methylene chloride at ambient temperature.

-

Iodine (approximately 1.01 equivalents) is added to the suspension with stirring.

-

The reaction is stirred for a prolonged period (e.g., 16 hours).

-

After the reaction is complete, the mixture is filtered to remove inorganic solids.

-

The filtrate is washed sequentially with a 5 M sodium thiosulfate solution and water.

-

The organic layer is then treated with decolorizing charcoal and dried over anhydrous magnesium sulfate.

-

Filtration to remove the drying agent and subsequent removal of the solvent under reduced pressure yields the crude 4-iodoindole product, which can be further purified by crystallization.

Caption: General workflow for the synthesis of 4-iodoindoles.

Chemical Reactivity and Applications in Drug Development

The presence of the iodine atom at the 4-position of the indoline ring makes this compound a highly versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and development.[1] The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Key reactions include:

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-position of the indoline and a terminal alkyne. This is a powerful tool for constructing molecules with extended π-systems or for introducing alkynyl moieties that can be further functionalized.

-

Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. This is a crucial transformation for the synthesis of many pharmacologically active compounds.

-

Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the 4-position and an organoboron compound, enabling the introduction of aryl, vinyl, or alkyl groups.

The ability to perform these transformations makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Caption: Key cross-coupling reactions of this compound.

Biological Activity and Signaling Pathways

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. While specific studies on the biological activity of this compound are limited in the public domain, its derivatives are of significant interest to researchers. The introduction of various substituents at the 4-position can lead to compounds with potential activities such as:

-

Anticancer: Many indole derivatives have been investigated for their anticancer properties.

-

Anti-inflammatory: The indole nucleus is present in several anti-inflammatory agents.

-

Antimicrobial: Halogenated indoles have shown promise as antimicrobial agents.

The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, indole-containing compounds have been shown to modulate pathways involved in cell cycle regulation, apoptosis, and inflammation. A hypothetical signaling pathway that could be targeted by derivatives of this compound is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical modulation of the MAPK signaling pathway.

Spectral Data

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the methylene protons of the dihydropyrrole ring and the N-H proton. The position of the iodo-substituent would influence the chemical shifts and coupling patterns of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its key feature is the reactive carbon-iodine bond, which allows for the facile introduction of a wide range of functional groups through modern cross-coupling methodologies. This property makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of new drug candidates.

References

4-Iodoindoline: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides a detailed overview of 4-iodoindoline, a halogenated derivative of the indoline scaffold, which is of significant interest to researchers in medicinal chemistry and drug discovery. This document consolidates essential information regarding its chemical identity, structure, synthesis, and spectroscopic properties. While specific biological activity and modulated signaling pathways for 4-iodoindoline are not extensively documented in publicly available literature, this guide infers potential applications based on the known pharmacology of the broader indoline and iodo-substituted aromatic classes of compounds. All quantitative data is presented in structured tables, and a proposed synthesis workflow is visualized using the DOT language.

Chemical Identity and Structure

4-Iodoindoline, systematically named 4-iodo-2,3-dihydro-1H-indole, is a bicyclic aromatic compound. The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with an iodine atom substituted at the 4-position of the indoline core. The presence of the iodine atom significantly influences the molecule's electronic properties and potential for further functionalization.

The hydrochloride salt form, 4-iodoindoline hydrochloride, is also commercially available and possesses distinct physical properties.[1]

Table 1: Chemical Identifiers and Properties of 4-Iodoindoline and its Hydrochloride Salt

| Property | 4-Iodoindoline | 4-Iodoindoline Hydrochloride |

| Systematic Name | This compound | This compound hydrochloride |

| CAS Number | 939759-03-2[2] | 1187929-37-8[1] |

| Molecular Formula | C₈H₈IN[2] | C₈H₉ClIN[1] |

| Molecular Weight | 245.06 g/mol [2] | 281.52 g/mol [1] |

| SMILES Notation | C1CNC2=C1C(=CC=C2)I[2] | Cl.C1CNC2=C1C(=CC=C2)I[1] |

| Appearance | Not specified | White to off-white crystalline solid[1] |

Synthesis of 4-Iodoindoline

Proposed Experimental Protocol: Synthesis of 4-Iodoindoline

Step 1: N-Protection of Indoline

-

Dissolve indoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tosyl chloride (TsCl), in the presence of a base (e.g., triethylamine or pyridine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purify the N-protected indoline by column chromatography on silica gel.

Step 2: Iodination of N-Protected Indoline

-

Dissolve the N-protected indoline in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The choice of reagent and solvent can influence the regioselectivity of the reaction.

-

Stir the reaction at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.

-

Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.

-

Purify the N-protected 4-iodoindoline by column chromatography.

Step 3: Deprotection of N-Protected 4-Iodoindoline

-

Dissolve the N-protected 4-iodoindoline in a suitable solvent.

-

For a Boc-protected intermediate, treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane is typically effective.

-

For a tosyl-protected intermediate, reductive cleavage using reagents like sodium in liquid ammonia or magnesium in methanol can be employed.

-

Monitor the reaction by TLC until completion.

-

Neutralize the reaction mixture and extract the final product, 4-iodoindoline.

-

Purify the product by column chromatography or recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for 4-iodoindoline is not widely published. However, based on the known spectral characteristics of related iodo-substituted aromatic compounds and the indoline scaffold, the following table summarizes the expected key spectroscopic features.

Table 2: Predicted Spectroscopic Data for 4-Iodoindoline

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the benzene ring (3H), with chemical shifts influenced by the iodine and amine groups. - Methylene protons of the five-membered ring (4H), likely appearing as two distinct triplets. - A broad singlet for the N-H proton. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic upfield shift. - Two signals for the aliphatic carbons of the five-membered ring. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the exact mass of C₈H₈IN. - Characteristic fragmentation patterns of the indoline ring. |

| Infrared (IR) Spectroscopy | - N-H stretching vibration in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic ring. - C-N stretching vibrations. - C-I stretching vibration at lower wavenumbers. |

For comparative purposes, the spectroscopic data of the structurally related compound 4-iodoaniline is provided in Table 3.

Table 3: Spectroscopic Data for 4-Iodoaniline

| Technique | Key Data |

| ¹H NMR | Spectral data available.[3] |

| ¹³C NMR | Spectral data available.[4] |

| Mass Spectrometry | Electron ionization mass spectrum available.[5][6] |

| Infrared (IR) Spectroscopy | IR spectrum available.[7][8][9] |

Applications in Research and Drug Development

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[10][11] These activities include anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom onto the indoline core in 4-iodoindoline offers several advantages for drug development:

-

Modulation of Physicochemical Properties: The iodo-substituent can alter the lipophilicity, metabolic stability, and binding interactions of the molecule.

-

Site for Further Functionalization: The carbon-iodine bond provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

Potential for Enhanced Biological Activity: Halogen bonding interactions involving the iodine atom can contribute to increased binding affinity and selectivity for biological targets.

While specific biological targets and signaling pathways modulated by 4-iodoindoline have not been explicitly reported, its structural similarity to other bioactive molecules suggests potential areas of investigation. For instance, various indole derivatives have been shown to target the MAP kinase signaling pathway in cancer treatment.[12] Additionally, the 4-aminoquinoline scaffold, which shares some structural features, is a well-known antimalarial pharmacophore.

Conclusion

4-Iodoindoline is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive summary of its known properties and a framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of related compounds. Further research is warranted to fully elucidate the spectroscopic characteristics, biological activity, and therapeutic potential of 4-iodoindoline and its derivatives. This will undoubtedly contribute to the development of new and effective therapeutic agents.

References

- 1. 4-Iodoindoline hydrochloride (1187929-37-8) for sale [vulcanchem.com]

- 2. This compound | C8H8IN | CID 16244444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Iodoaniline(540-37-4) 1H NMR [m.chemicalbook.com]

- 4. 4-Iodoaniline(540-37-4) 13C NMR [m.chemicalbook.com]

- 5. 4-Iodoaniline(540-37-4) MS spectrum [chemicalbook.com]

- 6. Benzenamine, 4-iodo- [webbook.nist.gov]

- 7. Benzenamine, 4-iodo- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Iodoaniline(540-37-4) IR Spectrum [chemicalbook.com]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Synthesis of 4-Iodo-2,3-dihydro-1H-indole from indole

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2,3-dihydro-1H-indole from Indole

Executive Summary

This compound, commonly known as 4-iodoindoline, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of the indoline core, prevalent in numerous bioactive molecules, and the synthetically versatile carbon-iodine bond, which serves as a handle for further functionalization via cross-coupling reactions. However, the synthesis of this specific isomer is non-trivial due to the inherent electronic properties of the indole nucleus, which typically direct electrophilic substitution to the C3, C5, or C7 positions. This guide provides a comprehensive, field-proven methodology for the regioselective synthesis of 4-iodoindoline from indole, structured for researchers, chemists, and drug development professionals. We will dissect a robust, multi-step pathway, emphasizing the strategic rationale behind each transformation, from nitrogen protection and directed iodination to selective reduction and final deprotection.

Introduction: The Strategic Value of 4-Iodoindoline

The Indoline Scaffold in Drug Discovery

The indoline structural motif is a cornerstone in pharmacology, found in a wide array of natural alkaloids and synthetic pharmaceutical agents.[1] Its rigid, bicyclic structure provides a privileged scaffold for designing molecules that can interact with high specificity at biological targets. The conversion of the flat, aromatic indole system to the three-dimensional, saturated indoline ring alters the molecule's spatial arrangement, often enhancing its biological activity and improving pharmacokinetic properties.

The Synthetic Challenge: Overcoming Inherent Reactivity

The direct synthesis of 4-iodoindoline from indole presents a significant regiochemical challenge. The task requires the selective introduction of an iodine atom at the C4 position of the benzene ring and the subsequent reduction of only the C2-C3 double bond of the pyrrole ring.

-

Iodination: The indole ring is highly nucleophilic, with the C3 position being the most reactive site for electrophilic attack. Direct iodination of unprotected indole overwhelmingly yields 3-iodoindole. Functionalization of the benzene portion of the indole nucleus is less favorable and, when achieved, typically occurs at the C5 position. Direct functionalization of the C4 position is a rare and challenging transformation.[2]

-

Reduction: The reduction of an indole to an indoline must be performed chemoselectively. The aromaticity of the indole system makes this reduction difficult, often requiring harsh conditions or specific catalytic systems.[3][4] Furthermore, the chosen reduction method must be compatible with the iodo-substituent, avoiding reductive dehalogenation.

This guide outlines a strategic pathway that addresses these challenges sequentially to afford the target molecule with high fidelity.

Strategic Synthesis Planning

A logical retrosynthetic analysis reveals two primary strategic approaches to disconnect the target 4-iodoindoline back to the starting material, indole.

References

- 1. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The catalytic hydrogenation of indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 4-Iodo-2,3-dihydro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-2,3-dihydro-1H-indole (also known as 4-iodoindoline). Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines a general experimental protocol for its synthesis and subsequent spectroscopic characterization.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | d | 1H | H-7 (Aromatic) |

| ~6.8 - 7.0 | t | 1H | H-6 (Aromatic) |

| ~6.5 - 6.7 | d | 1H | H-5 (Aromatic) |

| ~3.8 (broad s) | s | 1H | N-H |

| ~3.5 - 3.7 | t | 2H | H-2 (Aliphatic) |

| ~3.0 - 3.2 | t | 2H | H-3 (Aliphatic) |

Note: Predicted shifts are based on the analysis of related iodo-aniline and indoline structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| ~150 | C-7a |

| ~138 | C-5 |

| ~128 | C-7 |

| ~125 | C-6 |

| ~95 | C-4 |

| ~130 | C-3a |

| ~47 | C-2 |

| ~30 | C-3 |

Note: These are estimated chemical shifts. The carbon atom bearing the iodine (C-4) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Table 3: Mass Spectrometry Data

| m/z Value | Interpretation |

| 245 | [M]⁺ (Molecular Ion) |

| 118 | [M - I]⁺ |

| 91 | [C₇H₇]⁺ |

Note: The fragmentation pattern is predicted to show a prominent molecular ion peak and characteristic loss of the iodine atom.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2920, ~2850 | Aliphatic C-H Stretch |

| ~1600, ~1470 | Aromatic C=C Stretch |

| ~800 | C-I Stretch |

Note: The IR spectrum is expected to display characteristic peaks for the N-H bond, aromatic and aliphatic C-H bonds, and the C-I bond.

Experimental Protocols

General Synthesis of this compound

A potential synthetic route involves the iodination of 2,3-dihydro-1H-indole (indoline).

Materials:

-

2,3-dihydro-1H-indole (Indoline)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 2,3-dihydro-1H-indole in acetonitrile under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

IR Spectroscopy: Record the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Physical characteristics of 4-iodoindoline

An In-Depth Technical Guide to the Physical Characteristics of 4-Iodoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodoindoline is a halogenated derivative of the indoline scaffold, a privileged structural motif in medicinal chemistry. The introduction of an iodine atom at the 4-position imparts unique physicochemical properties that are of significant interest in synthetic chemistry and drug development. This guide provides a comprehensive overview of the physical and chemical characteristics of 4-iodoindoline, including its structural features, spectral data, and reactivity. Furthermore, it details established protocols for its synthesis, purification, and safe handling, offering valuable insights for researchers working with this versatile building block.

Introduction: The Significance of the Indoline Scaffold and Halogenation

The indoline ring system is a core component of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its saturated heterocyclic structure provides a three-dimensional framework that is often crucial for molecular recognition and binding to biological targets. The functionalization of the indoline scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Halogenation, particularly iodination, offers a powerful tool for fine-tuning the electronic and lipophilic character of a molecule. The iodine atom in 4-iodoindoline can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding and molecular assembly.[3] Moreover, the carbon-iodine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[4] This guide will delve into the specific physical characteristics of 4-iodoindoline that arise from this unique combination of an indoline core and a C4-iodine substituent.

Physicochemical Properties of 4-Iodoindoline and Related Compounds

The physical properties of 4-iodoindoline are crucial for its handling, storage, and application in chemical reactions. While experimental data for 4-iodoindoline is not extensively documented in publicly available literature, its properties can be reliably predicted and understood through computational models and comparison with its hydrochloride salt and the related aromatic compound, 4-iodoindole.

| Property | 4-Iodoindoline | 4-Iodoindoline Hydrochloride | 4-Iodoindole |

| Molecular Formula | C₈H₈IN[5] | C₈H₉ClIN[3] | C₈H₆IN[6] |

| Molecular Weight | 245.06 g/mol [5] | 281.52 g/mol [3] | 243.04 g/mol [6] |

| Appearance | Not specified, likely a solid | White to off-white crystalline solid[3] | Beige solid[7] |

| Melting Point | Not specified | Not specified | 72 °C[7] |

| Boiling Point | Not specified | Not specified | 341.7±15.0 °C (Predicted)[7] |

| Solubility | Expected to be soluble in organic solvents | Not specified | Soluble in dichloromethane and methanol[7] |

| pKa | Not specified | Not specified | 15.50±0.30 (Predicted)[7] |

| XLogP3 | 2.6[5] | Not specified | 2.7[6] |

Key Insights:

-

The presence of the iodine atom significantly increases the molecular weight of the indoline scaffold.

-

4-Iodoindoline is expected to be a solid at room temperature, similar to its hydrochloride salt and 4-iodoindole.[3][7]

-

The XLogP3 value suggests a moderate lipophilicity, which is an important parameter in drug design for cell membrane permeability.[5][6]

-

The hydrochloride salt form is likely more stable and easier to handle than the free base.[3]

Synthesis and Purification of 4-Iodoindoline

The synthesis of 4-iodoindoline can be approached through various strategies, often involving the iodination of an indoline precursor or the construction of the indoline ring from an iodinated benzene derivative. A common and effective method involves the regioselective mercuration of an N-protected indole followed by iodination, and subsequent reduction of the indole to an indoline.

Synthetic Workflow

Caption: Synthetic pathway for 4-iodoindoline from indole.

Detailed Experimental Protocol: Synthesis of 4-Iodo-N-p-toluenesulfonylindole

This protocol is adapted from a general procedure for the synthesis of 4-iodoindoles.[8]

Step 1: N-Protection of Indole

-

To a solution of indole in pyridine, add p-toluenesulfonyl chloride portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-p-toluenesulfonylindole.

Step 2: Regioselective Mercuration

-

Dissolve N-p-toluenesulfonylindole in glacial acetic acid at room temperature.

-

Add mercury(II) acetate and a catalytic amount of perchloric acid.

-

Stir the reaction for 48 hours, during which a precipitate may form.

-

Pour the reaction mixture into a saturated NaCl solution and stir for 15 minutes.

-

Isolate the solid organomercury compound by filtration, wash with water, and dry under vacuum.[8]

Step 3: Iodination

-

Suspend the organomercury compound in dry methylene chloride at room temperature.

-

Add iodine with stirring and continue to stir for 16 hours.

-

Filter the mixture to remove inorganic material.

-

Wash the filtrate with 5M sodium thiosulfate solution and water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield crude 4-iodo-N-p-toluenesulfonylindole.[8]

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel.[9]

Protocol: Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a column.

-

Dissolve the crude 4-iodo-N-p-toluenesulfonylindole in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Causality behind Experimental Choices:

-

N-Protection: The tosyl group protects the indole nitrogen from undesired side reactions and directs the electrophilic substitution to the C4 position.

-

Mercuration/Iodination: This two-step process is a reliable method for the regioselective introduction of iodine onto an aromatic ring.[8]

-

Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts based on polarity differences.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-withdrawing iodine atom. The protons on the five-membered ring (at positions 2 and 3) will appear as aliphatic signals, likely multiplets. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon atom attached to the iodine (C4) will have a characteristic chemical shift at lower field compared to the other aromatic carbons. The aliphatic carbons (C2 and C3) will appear at higher field.

-

¹²⁷I NMR: Due to the quadrupolar nature of the iodine nucleus, it yields very broad signals, making high-resolution ¹²⁷I NMR challenging.[11]

Infrared (IR) Spectroscopy

The IR spectrum of 4-iodoindoline is expected to exhibit characteristic absorption bands:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.

-

C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-I stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 4-iodoindoline will show a prominent molecular ion peak (M⁺) at m/z = 245. The isotopic pattern of iodine is monoisotopic (¹²⁷I), so no characteristic isotopic cluster will be observed for the iodine atom itself. Fragmentation patterns would likely involve the loss of the iodine atom and cleavage of the five-membered ring.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling 4-iodoindoline. Safety data for closely related iodinated compounds provide valuable guidance.[12][13]

-

Hazards: Iodo-compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] It is recommended to protect the compound from light, as iodo-compounds can be light-sensitive.[12]

Applications in Drug Discovery and Organic Synthesis

The unique properties of 4-iodoindoline make it a valuable building block in several areas of chemical research.

Caption: Key application areas of 4-iodoindoline.

-

Versatile Intermediate: The C-I bond in 4-iodoindoline is a key functional group for introducing molecular diversity through various cross-coupling reactions.[15][16] This allows for the synthesis of a wide range of substituted indolines for screening in drug discovery programs.

-

Medicinal Chemistry: The indoline scaffold is present in many biologically active compounds, and the iodine atom can be used to modulate properties such as binding affinity and metabolic stability.[1] Iodo-substituted aromatics are important intermediates in the synthesis of pharmaceuticals, including anti-cancer agents.[4]

-

Molecular Probes: The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Conclusion

4-Iodoindoline is a valuable and versatile chemical entity with a unique set of physical and chemical properties. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The presence of the iodine atom not only influences its physicochemical characteristics but also provides a reactive site for further molecular elaboration. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of the properties and handling of 4-iodoindoline is essential for its effective and safe utilization in the development of novel molecules with potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-Iodoindoline hydrochloride (1187929-37-8) for sale [vulcanchem.com]

- 4. calibrechem.com [calibrechem.com]

- 5. 4-Iodo-2,3-dihydro-1H-indole | C8H8IN | CID 16244444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-iodo-1H-indole | C8H6IN | CID 10988476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Iodoindole CAS#: 26340-47-6 [amp.chemicalbook.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

4-Iodo-2,3-dihydro-1H-indole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for 4-Iodo-2,3-dihydro-1H-indole, a valuable building block in medicinal chemistry and organic synthesis.

Core Compound Data

This compound, also known as 4-iodoindoline, is a halogenated derivative of indoline. The presence of the iodine atom at the 4-position of the indoline scaffold provides a reactive handle for further chemical modifications, making it a significant precursor in the synthesis of various pharmaceutical agents and complex organic molecules.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈IN | [1][2] |

| Molecular Weight | 245.06 g/mol | [1][2] |

| Exact Mass | 244.97015 Da | [1] |

| Appearance | Yellow liquid | [2] |

| CAS Number | 939759-03-2 | [1][2] |

Synthesis Protocol: Iodination of an Indole Precursor

The synthesis of 4-iodoindoles can be achieved through a regioselective mercuration followed by iodination of a suitably protected indole precursor.[1] The subsequent reduction of the indole ring to an indoline is a standard procedure. The following protocol is adapted from a described synthesis of 4-iodoindoles.[1]

Step 1: Protection and Mercuration of the Indole Ring

-

Protection: The indole starting material is first protected at the nitrogen atom, for example, with a p-toluenesulfonyl (tosyl) group. This deactivates the pyrrole ring towards electrophilic attack.

-

Mercuration: The N-tosylindole is dissolved in glacial acetic acid at ambient temperature.

-

Mercury(II) acetate is added to the solution, followed by a catalytic amount of perchloric acid.

-

The reaction mixture is stirred for an extended period (e.g., 48 hours), during which the 4-(acetoxymercurio) derivative precipitates.

-

The reaction mixture is then poured into a saturated sodium chloride solution to facilitate the exchange to the more stable chloromercurioindole, which is isolated by filtration.

Step 2: Iodination

-

The isolated organomercury compound is suspended in a dry, inert solvent such as methylene chloride.

-

A stoichiometric amount of iodine is added to the suspension with stirring.

-

The reaction is allowed to proceed for several hours (e.g., 16 hours) at ambient temperature.

-

The reaction mixture is filtered to remove inorganic mercury salts.

-

The filtrate is washed sequentially with a sodium thiosulfate solution to remove excess iodine, followed by water.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the 4-iodo-N-tosylindole.

Step 3: Deprotection and Reduction (Conceptual)

-

Deprotection: The tosyl protecting group is removed under appropriate conditions (e.g., using a strong base or reducing agent) to yield the 4-iodoindole.

-

Reduction: The 4-iodoindole is then reduced to this compound (4-iodoindoline). This can be achieved using various reducing agents known to selectively reduce the pyrrole double bond of the indole ring, such as sodium cyanoborohydride in acetic acid or catalytic hydrogenation.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from a protected indole to the target compound, this compound.

Caption: Conceptual synthesis pathway for this compound.

References

Isomers of iodo-2,3-dihydro-1H-indole

An In-depth Technical Guide to the Isomers of Iodo-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the positional isomers of iodo-2,3-dihydro-1H-indole, commonly known as iodoindoline. The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous natural products and synthetic pharmaceuticals.[1] The introduction of an iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making these isomers valuable building blocks in drug discovery and development.[2][3] This document details the structure, synthesis, and physicochemical properties of the four primary isomers and discusses their potential in pharmacological research.

Core Structure and Isomerism

The 2,3-dihydro-1H-indole (indoline) core is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered pyrrolidine ring. Iodination of the benzene ring can occur at four distinct positions, leading to the formation of four positional isomers: 4-iodo-, 5-iodo-, 6-iodo-, and 7-iodo-2,3-dihydro-1H-indole.

Synthesis and Characterization

The synthesis of iodo-2,3-dihydro-1H-indoles is typically achieved through a two-step process: iodination of the corresponding indole and subsequent reduction of the pyrrole ring. Direct iodination of indoline is also possible but can be less regioselective depending on the conditions.

General Experimental Protocols

Protocol 1: Synthesis of Iodo-1H-indole Precursors

The regioselective iodination of the indole ring is a common starting point. For instance, 5-iodoindole can be synthesized from indole using various iodinating agents. A general procedure for direct C5-H iodination has been reported and can be adapted.[4]

-

Reagents: Indole, N-Iodosuccinimide (NIS), solvent (e.g., Acetonitrile).

-

Procedure: To a solution of indole (1.0 eq) in the chosen solvent, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate, washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired iodo-indole isomer.

Protocol 2: Reduction of Iodo-1H-indole to Iodo-2,3-dihydro-1H-indole

The reduction of the iodo-indole precursor to the target iodoindoline can be accomplished using reagents that selectively reduce the C2-C3 double bond of the indole nucleus. A well-established method involves the use of sodium cyanoborohydride in acetic acid.[5]

-

Reagents: Iodo-1H-indole isomer, acetic acid, sodium cyanoborohydride (NaBH₃CN).

-

Procedure: The iodo-1H-indole isomer (1.0 eq) is dissolved in glacial acetic acid under a nitrogen atmosphere. The solution is stirred, and sodium cyanoborohydride (1.5 eq) is added portion-wise, maintaining the temperature below 30°C. The mixture is stirred at room temperature for 1-2 hours, with the reaction progress monitored by TLC. After completion, the reaction is carefully quenched by slowly adding water and then neutralized with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to afford the pure iodo-2,3-dihydro-1H-indole.

Physicochemical and Spectroscopic Data

Quantitative data for the specific iodo-2,3-dihydro-1H-indole isomers is limited in peer-reviewed literature, with much of the information residing in commercial and patent databases. The following table summarizes available data.

| Isomer | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Properties |

| 4-Iodo-2,3-dihydro-1H-indole |  | 939759-03-2[6] | C₈H₈IN | 245.06 | XLogP3: 2.6[6]Spectroscopic Data: Not reported in reviewed literature. |

| 5-Iodo-2,3-dihydro-1H-indole |  | 114144-16-0[] | C₈H₈IN | 245.06 | Boiling Point: 289.6°C at 760 mmHg[]Density: 1.794 g/cm³[]Spectroscopic Data: Not reported in reviewed literature. |

| 6-Iodo-2,3-dihydro-1H-indole |  | 115666-46-1 | C₈H₈IN | 245.06 | Spectroscopic Data: Not reported in reviewed literature. |

| 7-Iodo-2,3-dihydro-1H-indole |  | 877464-88-9 | C₈H₈IN | 245.06 | Spectroscopic Data: Not reported in reviewed literature. |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for these specific compounds are not widely available in published academic journals but are held by commercial suppliers.

Biological Activity and Therapeutic Potential

While comprehensive pharmacological studies on these specific iodoindoline isomers are not extensively published, the indole scaffold is a cornerstone of many biologically active molecules.[1][8][9] Iodoindolines serve as crucial intermediates in the synthesis of more complex molecules targeting a wide range of diseases.[2][3]

-

Anticancer Activity: The indole nucleus is present in numerous anticancer agents, including tubulin polymerization inhibitors and protein kinase inhibitors.[1][10] The iodo-substituted indoline core can be elaborated to develop novel compounds for oncological targets.

-

Neurological Disorders: As structural analogues of neurotransmitters like serotonin, indole derivatives are frequently explored for activity against CNS targets.[1] Commercial suppliers note that iodoindolines are key intermediates for drugs targeting neurological disorders.[2][3]

-

Anti-inflammatory and Antimicrobial Agents: Various indole derivatives have demonstrated potent anti-inflammatory, antibacterial, and antifungal properties.[11][12]

The primary role of these isomers in drug discovery is as versatile building blocks. The workflow for leveraging these compounds typically involves their synthesis followed by diversification and biological screening.

Conclusion

The four positional isomers of iodo-2,3-dihydro-1H-indole are valuable and versatile intermediates for the synthesis of complex molecular architectures in medicinal chemistry. While detailed pharmacological profiles of the parent isomers are not widely reported, their utility lies in providing a strategic starting point for creating libraries of compounds for drug discovery programs. The presence of the iodine atom is particularly advantageous, enabling a wide array of subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions. Future research efforts leveraging these scaffolds may lead to the discovery of novel therapeutic agents for a variety of diseases, including cancer and neurological disorders.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C8H8IN | CID 16244444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-b.com [ajchem-b.com]

- 12. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 4-Iodoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for 4-iodoindoline. The information herein is collated from publicly available safety data and general chemical principles to ensure the integrity and purity of the compound for research and development purposes. This document details handling precautions, storage parameters, and a proposed experimental framework for conducting forced degradation studies to elucidate potential degradation pathways.

Overview of 4-Iodoindoline

4-Iodoindoline is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of both an indoline core and an iodine substituent dictates its chemical reactivity and stability. The indoline structure is susceptible to oxidation, while the carbon-iodine bond can be labile under certain conditions. Understanding these properties is critical for maintaining sample purity and ensuring the reproducibility of experimental outcomes.

Chemical and Physical Properties

A summary of key physical and chemical properties for 4-iodoindoline is presented below. These properties are relevant to its handling, storage, and potential reactivity.

| Property | Value | Citation |

| Molecular Formula | C₈H₈IN | |

| Molecular Weight | 245.06 g/mol | |

| Appearance | Not specified | |

| Melting Point/Range | 51 - 54 °C (124 - 129 °F) | [1] |

| Boiling Point/Range | 253 - 254 °C (487 - 489 °F) | [1] |

| Partition Coefficient (n-octanol/water) | log Pow: 2.14 (experimental) | [1] |

Stability Profile and Storage Recommendations

The chemical stability of 4-iodoindoline is influenced by environmental factors such as air, light, and temperature. The product is reported to be chemically stable under standard ambient conditions (room temperature) but has specific sensitivities that must be addressed during storage.[1]

Known Instabilities

-

Air and Light Sensitivity : 4-Iodoindoline is sensitive to both air and light.[1] Exposure to atmospheric oxygen can lead to oxidative degradation of the indoline ring, while light can promote radical reactions and decomposition.

-

Thermal Stress : While stable at room temperature, intense heating can lead to the formation of explosive mixtures with air.[1] Thermal decomposition may also lead to the release of hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.

Recommended Storage Conditions

To maintain the integrity of 4-iodoindoline, the following storage conditions are strongly recommended based on manufacturer safety data.

| Parameter | Recommendation | Rationale | Citation |

| Temperature | -70°C (Deep Freezer) | Minimizes degradation from thermal stress, oxidation, and other potential reactions. | [1] |

| Atmosphere | Store in a tightly closed container under a dry, inert atmosphere (e.g., Argon, Nitrogen). | Protects from air (oxygen) and moisture, which can initiate degradation. | [1] |

| Light | Protect from light. | Prevents photolytic degradation. | [1] |

| Container | Use a tightly sealed, appropriate chemical container. | Prevents exposure to environmental factors. | [1] |

| Location | Store in a well-ventilated, secure area accessible only to authorized personnel. | Ensures safety and prevents accidental exposure or misuse. | [1] |

Incompatible Materials

To prevent accelerated degradation, avoid storing 4-iodoindoline with the following materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Hypothetical Degradation Pathways

While specific degradation studies for 4-iodoindoline are not extensively published, plausible degradation pathways can be proposed based on the known chemistry of the indoline ring and iodo-aromatic compounds. Key degradation mechanisms are likely to involve oxidation of the indoline ring and cleavage of the carbon-iodine bond.

Caption: Potential degradation pathways for 4-iodoindoline.

Experimental Protocols: Forced Degradation Study

To definitively determine the stability of 4-iodoindoline and identify its degradation products, a forced degradation (stress testing) study is essential. The following section outlines a comprehensive, albeit general, protocol that can be adapted for this purpose. Such studies are critical for developing stability-indicating analytical methods.

Objective

To investigate the intrinsic stability of 4-iodoindoline under various stress conditions as mandated by ICH guidelines (e.g., Q1A, Q1B) and to generate potential degradation products for analytical method development.

Materials and Equipment

-

4-Iodoindoline

-

HPLC grade solvents (Acetonitrile, Methanol, Water)

-

Acids (e.g., 1M HCl)

-

Bases (e.g., 1M NaOH)

-

Oxidizing agent (e.g., 3-30% H₂O₂)

-

Calibrated HPLC-UV/MS system

-

pH meter

-

Photostability chamber

-

Temperature-controlled ovens and water baths

General Procedure

A stock solution of 4-iodoindoline (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol. This stock solution will be subjected to the stress conditions outlined below. Control samples (unstressed stock solution and blank solvent) should be analyzed alongside stressed samples.

// Nodes A [label="Prepare 4-Iodoindoline\nStock Solution (1 mg/mL)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Expose Aliquots to\nStress Conditions", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="Base Hydrolysis\n(e.g., 0.1M NaOH, RT)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="Oxidation\n(e.g., 3% H2O2, RT)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="Thermal Stress\n(e.g., 70°C, Solid & Solution)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="Photolytic Stress\n(ICH Q1B Conditions)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Sample at Time Points\n(e.g., 0, 2, 8, 24h)", shape=trapezium, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Neutralize Acid/Base\nSamples Before Analysis", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Analyze via Stability-Indicating\nHPLC-UV/MS Method", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Characterize Degradants\nand Assess Mass Balance", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C1 [label="Hydrolytic", color="#EA4335", fontcolor="#202124"]; B -> C2 [color="#EA4335", fontcolor="#202124"]; B -> C3 [label="Oxidative", color="#EA4335", fontcolor="#202124"]; B -> C4 [label="Thermal", color="#EA4335", fontcolor="#202124"]; B -> C5 [label="Photolytic", color="#EA4335", fontcolor="#202124"]; {C1, C2, C3, C4, C5} -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

Caption: General experimental workflow for stress testing.

Stress Conditions (Adaptable Protocol)

-

Acidic Hydrolysis :

-

Reagent : 0.1 M to 1 M Hydrochloric Acid (HCl).

-

Procedure : Mix the stock solution with the HCl solution.

-

Conditions : Store at room temperature and at an elevated temperature (e.g., 60°C).

-

Time Points : Collect samples at 0, 2, 4, 8, 12, and 24 hours.

-

Neutralization : Before analysis, neutralize samples with an equivalent amount of NaOH.

-

-

Alkaline Hydrolysis :

-

Reagent : 0.1 M to 1 M Sodium Hydroxide (NaOH).

-

Procedure : Mix the stock solution with the NaOH solution.

-

Conditions : Store at room temperature.

-

Time Points : Collect samples at shorter intervals due to potentially faster degradation (e.g., 0, 30 min, 1, 2, 4, and 8 hours).

-

Neutralization : Before analysis, neutralize samples with an equivalent amount of HCl.

-

-

Oxidative Degradation :

-

Reagent : 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Procedure : Mix the stock solution with the H₂O₂ solution.

-

Conditions : Store at room temperature, protected from light.

-

Time Points : Collect samples at intervals such as 0, 1, 2, 4, 8, and 24 hours.

-

-

Thermal Degradation :

-

Solid State : Place a thin layer of solid 4-iodoindoline in a petri dish and expose it to dry heat (e.g., 70°C) in an oven.

-

Solution State : Reflux the 4-iodoindoline solution (in a suitable solvent like water or acetonitrile) at 70°C.

-

Time Points : Analyze samples at 1, 2, 5, and 7 days for the solid-state study and at intervals up to 48 hours for the solution-state study.

-

-

Photolytic Degradation :

-

Procedure : Expose both the solid sample and the solution to a light source providing UV and visible light.

-

Conditions : As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.

-

Control : A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

-

Conclusion

4-Iodoindoline is a chemically stable compound when stored under the recommended conditions, which include deep-freezing (-70°C) and protection from air, light, and moisture.[1] Its primary sensitivities are to oxidation and photolytic degradation. While specific degradation products have not been empirically identified in public literature, plausible pathways include dehydrogenation to 4-iodoindole and cleavage of the carbon-iodine bond. For developmental purposes, a comprehensive forced degradation study is necessary to fully characterize its stability profile and to develop and validate a stability-indicating analytical method. The protocols and information provided in this guide serve as a foundational resource for researchers to ensure the quality and reliability of 4-iodoindoline in their scientific endeavors.

References

The Enigmatic Core: A Technical Guide to the Biological Activity of 4-Iodoindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a privileged structure in medicinal chemistry, has been the foundation for a multitude of biologically active compounds. The introduction of a halogen atom, particularly iodine, at the 4-position of the indoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This strategic substitution can enhance binding affinity to biological targets, alter metabolic stability, and provide a handle for further synthetic modifications. This technical guide delves into the reported biological activities of 4-iodoindoline derivatives, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While research on this specific subclass is still emerging, this document aims to consolidate the existing knowledge to aid researchers in the exploration and development of novel therapeutics based on the 4-iodoindoline core.

Quantitative Biological Activity Data

To date, specific quantitative biological activity data for a wide range of 4-iodoindoline derivatives remains limited in publicly accessible literature. However, related iodo-indole and iodo-indoline compounds have shown promise in various therapeutic areas. The following table summarizes the available data for relevant iodo-substituted indole and indoline derivatives to provide a comparative context.

| Compound/Derivative Class | Target/Activity | Measurement | Value | Reference |

| 5-Iodoindole | Antimicrobial | MIC | 64 µg/mL (against XDR A. baumannii) | [1] |

| 6-Iodoindoline | Glutamate-gated chloride channel (in-silico) | Binding Orientation | Not Quantified | [2] |

This table will be updated as more specific data on 4-iodoindoline derivatives becomes available.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of iodo-substituted indoline and indole derivatives, which can be adapted for the study of 4-iodoindoline compounds.

Synthesis of Halogenated Indoles and Indolines

General Procedure for the Synthesis of 4-Iodoindoles:

A common route to 4-iodoindoles involves the regioselective halogenation of a protected indole precursor. One established method is the chloromercuration followed by iodination of N-p-toluenesulfonyl indoles.[3]

-

Step 1: Chloromercuration: An N-p-toluenesulfonyl indole derivative is treated with mercury(II) chloride in a suitable solvent (e.g., ethanol/water) to achieve regioselective mercuration, typically at the 4-position.

-

Step 2: Iodination: The resulting organomercury intermediate is then subjected to iodination using a source of iodine, such as iodine monochloride or a mixture of iodine and potassium iodide, to yield the corresponding 4-iodoindole derivative.[3]

A Four-Component Synthesis of Trisubstituted 3-Iodoindoles:

A one-pot synthesis method has been developed for generating 3-iodoindoles, which involves a sequence of alkynylation, cyclization, iodination, and alkylation.[4]

-

Reaction Setup: A palladium catalyst (e.g., PdCl2(PPh3)2) and a phosphine ligand are placed in a reaction vessel under an inert atmosphere.

-

Component Addition: A 2-haloaniline, a terminal alkyne, and a base (e.g., DBU) are added in a suitable solvent like DMSO.

-

Reaction Cascade: The mixture is heated to initiate a copper-free alkynylation, followed by the addition of a stronger base (e.g., KOt-Bu) to promote cyclization to the indole ring. Subsequently, an iodinating agent like N-iodosuccinimide (NIS) is introduced, followed by an alkyl halide to achieve the final N-alkylation.[4]

Antimicrobial Activity Assays

Determination of Minimum Inhibitory Concentration (MIC):

The antimicrobial activity of novel compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Luria-Bertani broth). The culture is then diluted to a standardized concentration (e.g., 105 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Biofilm Inhibition and Eradication Assays:

The effect of compounds on bacterial biofilms can be assessed through inhibition and eradication assays.

-

Biofilm Formation Inhibition: Bacteria are grown in 96-well plates in the presence of sub-MIC concentrations of the test compounds. After incubation, the planktonic cells are removed, and the remaining biofilm is stained (e.g., with crystal violet) and quantified by measuring the absorbance.[1]

-

Mature Biofilm Eradication: Biofilms are allowed to form in 96-well plates for a set period. The planktonic cells are then removed, and fresh medium containing various concentrations of the test compounds is added. After further incubation, the viability of the biofilm-embedded cells is assessed, or the remaining biofilm mass is quantified.[1]

Enzyme Inhibition Assays

General Protocol for In Vitro Enzyme Inhibition Assay:

The inhibitory potential of compounds against a specific enzyme is typically determined by measuring the reduction in enzyme activity in the presence of the inhibitor.

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable assay buffer.

-

Reaction Mixture: In a microplate well, combine the enzyme and the test compound at various concentrations. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: The enzyme and inhibitor are often pre-incubated for a specific period to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the inhibitor concentration.[6]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis of 4-iodoindoline derivatives.

Caption: A typical workflow for screening the antimicrobial activity of novel compounds.

Caption: A simplified diagram illustrating the mechanism of enzyme inhibition.

Conclusion and Future Directions

The exploration of 4-iodoindoline derivatives as a distinct class of bioactive molecules is in its nascent stages. The available data on related iodo-substituted indoles and indolines suggests potential for antimicrobial and enzyme-inhibitory activities. The synthetic accessibility of the 4-iodoindoline core provides a solid foundation for the generation of diverse compound libraries for biological screening.

Future research should focus on the systematic synthesis and evaluation of a broad range of 4-iodoindoline derivatives to establish clear structure-activity relationships. High-throughput screening against various biological targets, including kinases, proteases, and microbial enzymes, will be instrumental in uncovering the therapeutic potential of this scaffold. Furthermore, detailed mechanistic studies of any identified "hit" compounds will be crucial for their optimization and development into viable drug candidates. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Theoretical Properties of 4-Iodo-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,3-dihydro-1H-indole, also known as 4-iodoindoline, is a halogenated derivative of the indoline scaffold. The indole core is a prevalent motif in a vast array of biologically active compounds and natural products, making its derivatives, including 4-iodoindoline, valuable building blocks in medicinal chemistry and drug discovery.[1][2] The introduction of an iodine atom at the 4-position of the indoline ring system imparts unique physicochemical properties and offers a versatile handle for further chemical modifications, rendering it a compound of significant interest for the development of novel therapeutics, particularly in the realm of neurological disorders, as well as for potential applications in oncology and inflammatory diseases.[3][4][5] This technical guide provides a comprehensive overview of the theoretical properties of this compound, alongside relevant experimental data and methodologies.

Physicochemical Properties

The theoretical physicochemical properties of this compound have been computed and are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₈H₈IN | PubChem CID: 16244444[6] |

| Molecular Weight | 245.06 g/mol | PubChem CID: 16244444[6] |

| XLogP3 | 2.6 | PubChem CID: 16244444[7] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 16244444[7] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 16244444[7] |

| Rotatable Bond Count | 0 | PubChem CID: 16244444[7] |

| Exact Mass | 244.970153 g/mol | PubChem CID: 16244444[7] |

| Monoisotopic Mass | 244.970153 g/mol | PubChem CID: 16244444[7] |

| Topological Polar Surface Area | 12.0 Ų | PubChem CID: 16244444[7] |

| Heavy Atom Count | 10 | PubChem CID: 16244444[7] |

| Formal Charge | 0 | PubChem CID: 16244444[7] |

| Complexity | 126 | PubChem CID: 16244444[7] |

| Isotope Atom Count | 0 | PubChem CID: 16244444[7] |

| Defined Atom Stereocenter Count | 0 | PubChem CID: 16244444[7] |

| Undefined Atom Stereocenter Count | 0 | PubChem CID: 16244444[7] |

| Defined Bond Stereocenter Count | 0 | PubChem CID: 16244444[7] |

| Undefined Bond Stereocenter Count | 0 | PubChem CID: 16244444[7] |

| Covalently-Bonded Unit Count | 1 | PubChem CID: 16244444[7] |

| Compound Is Canonicalized | Yes | PubChem CID: 16244444[7] |

Spectroscopic Properties

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the iodine substituent. Additionally, two aliphatic signals, likely multiplets, would be observed for the methylene protons at the C2 and C3 positions of the pyrrolidine ring. A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon bearing the iodine atom (C4) showing a characteristic low-field shift. Two aliphatic carbon signals would be present for C2 and C3.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.06 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) would be evident.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and bending vibrations, as well as C-N stretching vibrations, would also be observed.

Synthesis Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible two-step synthetic route can be conceptualized based on established methods for the synthesis of haloindoles and the reduction of indoles to indolines.

Step 1: Synthesis of 4-Iodoindole

A potential method for the synthesis of 4-iodoindoles involves the regioselective mercuration of an N-protected indole followed by iodination.[8]

-

Experimental Protocol (Adapted from the synthesis of 3-substituted-4-iodoindoles):

-

N-Protection: The starting indole is first protected, for example, with a p-toluenesulfonyl (tosyl) group.

-

Mercuration: The N-tosylindole is treated with mercury(II) acetate in glacial acetic acid with a catalytic amount of perchloric acid. This is expected to lead to the formation of the 4-(acetoxymercurio) derivative.

-

Halogen Exchange: The acetoxymercurio intermediate is then stirred in an aqueous sodium chloride solution to yield the more stable chloromercurio derivative.

-

Iodination: The isolated chloromercurioindole is then treated with iodine in a suitable solvent like methylene chloride to afford the desired 4-iodo-N-tosylindole.

-

Deprotection: The tosyl group can be removed under appropriate conditions to yield 4-iodoindole.

-

Step 2: Reduction of 4-Iodoindole to this compound

The reduction of the indole to the corresponding indoline can be achieved using various reducing agents. A general method for the reduction of indole compounds to indoline compounds involves the use of a borane complex in the presence of trifluoroacetic acid.[5]

-

Experimental Protocol (General Method):

-

The 4-iodoindole is dissolved in a suitable inert solvent.

-

Trifluoroacetic acid is added to the solution.

-

A borane complex, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), is added to the reaction mixture, typically at a controlled temperature (e.g., 0 to 25 °C).[5]

-

The reaction is stirred until completion, which is usually rapid.[5]

-

The reaction is then quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.

-

References